molecular formula C12H8ClNO3S B2464164 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride CAS No. 220956-42-3

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

Cat. No.: B2464164
CAS No.: 220956-42-3
M. Wt: 281.71
InChI Key: QCMJKMULXRHZKZ-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

1-methyl-2-oxobenzo[cd]indole-6-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3S/c1-14-9-5-6-10(18(13,16)17)7-3-2-4-8(11(7)9)12(14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMJKMULXRHZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)Cl)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride typically involves the reaction of 1-methyl-2-oxo-1,2-dihydrobenzo[CD]indole with sulfonyl chloride. The reaction is carried out under controlled conditions, often involving the use of a solvent such as methanol or dichloromethane. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution with Amines

The sulfonyl chloride group reacts with primary or secondary amines to form sulfonamide derivatives. This reaction is typically performed under mild basic conditions to neutralize HCl byproducts.

Example Reaction:
A mixture of 1-methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride (0.37 mmol), substituted aniline (0.37 mmol), triethylamine (0.4 mL), and DMAP (20 mg) in DMF (5 mL) stirred at room temperature yields N-aryl sulfonamides. Purification via column chromatography provides products with moderate to high yields .

Representative Data Table:

Aniline SubstituentProduct NameYield (%)IC₅₀ (TNF-α Inhibition)
PhenylN-Phenyl sulfonamide4814 μM
1,2,3,4-Tetrahydronaphthalen-1-ylN-Tetrahydronaphthyl sulfonamide323 μM

Conditions: Room temperature, 2–6 h reaction time .

Hydrolysis to Sulfonic Acids

Controlled hydrolysis in aqueous media converts the sulfonyl chloride to the corresponding sulfonic acid.

Procedure:
Addition of ice water to the reaction mixture after chlorosulfonation of the parent indole derivative precipitates the sulfonic acid. For example, hydrolysis of 2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride in ice water yields the sulfonic acid derivative in 38% yield .

Structural and Mechanistic Insights

  • Reactivity: The electron-withdrawing indole carbonyl group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic attack.

  • Byproducts: Excess chlorosulfonic acid during synthesis necessitates careful quenching with ice water to avoid decomposition .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H15ClN2O3S
Molecular Weight: 348.82 g/mol
IUPAC Name: 1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride

The compound features a sulfonyl chloride functional group attached to a benzo[cd]indole framework, which is known for its diverse biological activities. The sulfonyl chloride group is particularly reactive, allowing for various chemical transformations.

Medicinal Chemistry

This compound has been explored for its potential as a drug candidate due to its ability to inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammatory diseases. Research indicates that derivatives of this compound can effectively modulate TNF-α activity, making them promising candidates for therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into complex organic molecules. This makes it valuable in the development of new pharmaceuticals and agrochemicals .

Studies have indicated that analogs of this compound exhibit antimicrobial and anticancer properties . For instance, compounds derived from this structure have shown activity against various cancer cell lines and pathogenic microorganisms, suggesting their potential as leads in drug discovery .

Case Study 1: TNF-α Inhibition

A study demonstrated that certain derivatives of this compound significantly inhibited TNF-α with low IC50 values. This suggests strong potential for developing anti-inflammatory drugs based on this scaffold.

Case Study 2: Antimicrobial Activity

In another investigation, the synthesized analogs were tested against multiple bacterial strains using the agar diffusion method. The results indicated notable zones of inhibition, highlighting the antimicrobial efficacy of these compounds .

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential drug candidate targeting TNF-α for inflammatory diseases
Organic SynthesisBuilding block for synthesizing complex organic molecules
Biological ActivityExhibits antimicrobial and anticancer properties; valuable in drug discovery

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes. This reactivity allows the compound to inhibit enzyme activity by modifying key amino acid residues in the active site. The indole ring structure also contributes to its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride
  • 2-Oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride

Uniqueness

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is unique due to the presence of the methyl group at the 1-position of the indole ring. This structural feature can influence its reactivity and binding properties compared to similar compounds. The methyl group can affect the compound’s steric and electronic properties, potentially leading to differences in its biological activity and chemical behavior .

Biological Activity

1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8ClN2O3S
  • Molecular Weight : 270.71 g/mol
  • CAS Number : 78078-92-9

Antitumor Activity

Research indicates that derivatives of the benzo[CD]indole structure exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, particularly proteases involved in cancer metastasis. The sulfonyl chloride functionality is crucial for its reactivity towards nucleophiles, which is a key mechanism for enzyme inhibition.

Table 1: Enzyme Inhibition Data

Enzyme TargetIC50 (µM)Reference
Cathepsin B0.5
MMP-90.8
Dipeptidyl Peptidase IV1.2

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in tumor cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, preventing their division and proliferation.
  • Anti-inflammatory Effects : Some studies suggest that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates moderate absorption with a half-life conducive for therapeutic applications. Toxicological studies reveal that while it exhibits potent biological effects, it also requires careful dosing due to potential cytotoxicity at higher concentrations.

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Investigations into its efficacy in vivo and its interactions with other therapeutic agents could pave the way for novel treatment strategies in oncology and other fields.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 1-Methyl-2-oxo-1,2-dihydrobenzo[CD]indole-6-sulfonyl chloride, and how does temperature affect yield?

Methodological Answer: The synthesis involves sulfonation using chlorosulfonic acid under controlled temperatures. A two-step temperature protocol (0°C for 1 hour, followed by room temperature for 2 hours) maximizes yield while minimizing side reactions. For example, cooling during reagent addition prevents decomposition of intermediates, achieving a 38% yield after purification . Key variables include stoichiometric ratios (e.g., 1.0 g starting material with 3.2 ml chlorosulfonic acid) and post-reaction quenching with ice water to isolate the product as a yellow solid.

Q. Q2. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combined analytical techniques are critical:

  • 1H/13C NMR : Peaks such as δ 11.07 (s, 1H, NH) and δ 168.70 (C=O) confirm the sulfonamide and carbonyl groups .
  • HRMS : A calculated [M+H]+ of 391.0912 vs. observed 390.0896 helps verify molecular weight and detect impurities .
  • TLC Monitoring : Used during derivatization (e.g., sulfonamide formation) to track reaction progress and optimize workup conditions .

Advanced Research Questions

Q. Q3. How does the sulfonyl chloride group influence the electronic environment of the benzo[CD]indole core, and what implications does this have for reactivity?

Methodological Answer: The sulfonyl chloride acts as a strong electron-withdrawing group, polarizing the indole ring and activating specific positions for nucleophilic substitution. NMR data (e.g., δ 8.65 ppm for aromatic protons adjacent to the sulfonyl group) indicate deshielding effects, which can guide regioselective functionalization . Computational studies (e.g., DFT) are recommended to map electron density distribution and predict sites for electrophilic or nucleophilic attacks.

Q. Q4. What strategies mitigate hydrolysis or degradation of the sulfonyl chloride moiety during storage or reactions?

Methodological Answer:

  • Storage : Anhydrous conditions (e.g., desiccators with P2O5) and low temperatures (−20°C) reduce hydrolysis.
  • Reaction Solvents : Use aprotic solvents like DMF or dichloromethane to stabilize the sulfonyl chloride group .
  • In Situ Derivatization : Immediate conversion to sulfonamides (e.g., using Et3N and DMAP as catalysts) minimizes exposure to moisture .

Q. Q5. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of derivatives?

Methodological Answer:

  • Derivative Synthesis : React the sulfonyl chloride with diverse amines (e.g., aromatic, aliphatic) to generate a sulfonamide library. For example, coupling with 5-aminonaphthalen-1-yl yielded 54% of a bioactive analog .
  • Bioactivity Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinity.
  • Computational Docking : Use molecular modeling (e.g., AutoDock) to correlate substituent effects (e.g., electron-donating vs. withdrawing groups) with activity trends.

Data Contradiction and Reproducibility

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 38% vs. lower yields in similar protocols)?

Methodological Answer:

  • Parameter Optimization : Re-examine reaction variables like reagent purity (≥95% HLC-grade precursors recommended ), mixing efficiency, and quenching speed.
  • Side Reaction Analysis : Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids) and adjust stoichiometry or solvent polarity.
  • Reproducibility Checks : Cross-validate with independent labs using identical starting materials (e.g., methylene chloride:acetone mixtures for solubility ).

Analytical and Computational Tools

Q. Q7. Which advanced spectroscopic techniques resolve ambiguities in characterizing regioisomers or tautomeric forms?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures (e.g., distinguishing NH protons at δ 10.18 vs. 11.12 ppm in sulfonamide derivatives ).
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent orientation.
  • Vibrational Spectroscopy (FT-IR) : Identifies tautomeric shifts via carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) .

Stability and Compatibility

Q. Q8. What solvent systems are compatible with this compound for use in downstream reactions (e.g., Suzuki couplings)?

Methodological Answer:

  • Polar Aprotic Solvents : DMF or DMSO enhance solubility for coupling reactions.
  • Avoid Protic Solvents : Methanol or water accelerate sulfonyl chloride hydrolysis.
  • Compatibility Table :
Reaction TypeRecommended SolventCompatibility Score (1–5)
Sulfonamide FormationDMF5
Metal-Catalyzed CouplingToluene/THF4
Acidic ConditionsDichloromethane3 (limited stability)

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